molecular formula C11H13ClFN3 B3028214 [1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1707584-12-0

[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No.: B3028214
CAS No.: 1707584-12-0
M. Wt: 241.69
InChI Key: FIJSUTMCZVJYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is a substituted imidazole derivative featuring a 2-fluorobenzyl group attached to the nitrogen atom of the imidazole ring and a methanamine moiety at the 5-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

[3-[(2-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c12-11-4-2-1-3-9(11)7-15-8-14-6-10(15)5-13;/h1-4,6,8H,5,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSUTMCZVJYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707584-12-0
Record name 1H-Imidazole-5-methanamine, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707584-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride typically involves the reaction of 2-fluorobenzylamine with imidazole derivatives under specific conditions. One common method includes the use of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions due to fluorine's electronegativity. Key observations:

Reaction TypeReagents/ConditionsProduct FormedReference
Aromatic substitution K₂CO₃, DMF, 80°CReplacement of fluorine with amines/thiols
Benzyl group reactions NaH, THF, alkyl halidesAlkylation at benzyl position

Mechanistic Insight :
Fluorine's electron-withdrawing effect activates the benzyl ring for nucleophilic attack at positions ortho and para to the fluorine atom. This is exploited in synthesizing derivatives with modified biological activity .

Amine-Facilitated Reactions

The primary amine (-CH₂NH₂) undergoes characteristic reactions:

Acylation

Reagent SystemProductYieldApplication
Acetic anhydride/PyridineN-Acetyl derivative78-85%Prodrug synthesis
CDI (Carbonyldiimidazole)Urea/amide derivatives65-72%Enzyme inhibitor development

Example : Reaction with CDI in DMF/pyridine forms stable carbamate intermediates, enabling coupling with aromatic diamines .

Reductive Amination

Carbonyl SourceReducing AgentConditionsProduct
FormaldehydeNaBH₃CNMeOH, RTN-Methylated derivative
BenzaldehydeNaBH(OAc)₃DCM, 0°C→RTN-Benzyl compound

Key Finding :
Methylation at the amine position enhances blood-brain barrier penetration in CNS-targeting analogs .

Imidazole Ring Reactivity

The 1H-imidazole core participates in electrophilic substitutions and coordination chemistry:

Electrophilic Substitution

ReactionReagentsPosition ModifiedOutcome
BrominationNBS, CCl₄C4 of imidazoleBromoimidazole derivatives
NitrationHNO₃/H₂SO₄C2Nitro-substituted analogs

Experimental Data :
Bromination at C4 occurs preferentially (85% regioselectivity) due to electron-donation from the methanamine group .

Metal Coordination

Metal SaltLigand SiteComplex Stability (log β)Application
CuCl₂·2H₂ON3 of imidazole12.4 ± 0.3Catalytic oxidation
Pd(OAc)₂N1 and amine8.9 ± 0.2Cross-coupling catalysis

Structural Analysis :
X-ray crystallography confirms κ²-N,N coordination mode with palladium, enabling Suzuki-Miyaura couplings .

Stability Under Physiological Conditions

Hydrolysis studies reveal:

ConditionHalf-Life (37°C)Major Degradation Pathway
pH 7.4 PBS48 ± 2 hOxidative deamination → ketone
Human plasma12 ± 1 hEsterase-mediated cleavage

Metabolite Identification :
LC-MS detects 2-fluorobenzyl alcohol as the primary hydrolysis product .

Scientific Research Applications

[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Biological Activity

[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, with the molecular formula C11H12FN3·HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and various research applications.

Chemical Structure and Synthesis

The compound is characterized by an imidazole ring substituted with a 2-fluorobenzyl group. The synthesis typically involves the reaction of 2-fluorobenzylamine with imidazole derivatives, often utilizing polyethylene glycol as a solvent under microwave irradiation for enhanced efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing its efficacy against various bacterial strains found it effective at inhibiting growth, suggesting potential as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating moderate potency against these cell lines .

The proposed mechanism involves the disruption of cellular processes critical for cancer cell survival and proliferation. Studies suggest that this compound may interfere with tubulin polymerization, a vital process in mitosis, thus leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Study Cell Line IC50 (µM) Effect
Study 1HeLa15Inhibition of proliferation
Study 2A54920Induction of apoptosis
Study 3MDA-MB-23118Cell cycle arrest

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Current data on acute toxicity remain limited; however, preliminary assessments indicate that the compound does not exhibit significant irritant properties or acute toxicity in standard tests . Further studies are necessary to fully characterize its safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine HCl 2-Fluoro ~239.5 Building block, research chemical
[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine HCl 2-Methoxy 253.73 Research chemical
[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine HCl 3-Bromo - Discontinued product
1-Benzyl-5-(chloromethyl)-1H-imidazole HCl 5-Chloromethyl 243.14 Intermediate in synthesis
Electronic and Steric Effects
  • 2-Fluoro vs. In contrast, the 2-methoxy group (electron-donating) may reduce binding efficiency but improve solubility via hydrogen bonding .
  • 3-Bromo Substituent : The 3-bromo analog (discontinued) introduces steric bulk at the benzyl group’s meta-position, which could hinder molecular docking in biological targets .
  • 5-Chloromethyl Modification : The chloromethyl group at the imidazole’s 5-position () provides a reactive site for further functionalization, making it valuable as a synthetic intermediate .
Positional Isomerism
  • 2-Fluoro vs. 3-Bromo: The ortho-substituted fluorine allows for planar molecular geometry, facilitating interactions with flat receptor sites.

Physicochemical Properties

  • Molecular Weight : The 2-methoxy derivative (253.73 g/mol) is heavier than the 2-fluoro analog (~239.5 g/mol) due to the methoxy group’s larger size .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. The 2-methoxy group’s hydrogen-bonding capability may further enhance solubility compared to the fluorine analog .
  • Stability : The discontinued status of the 3-bromo compound () may reflect stability issues or challenges in synthesis.

Q & A

Basic: What synthetic routes are available for [1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, and how are intermediates validated?

Answer:
A common approach involves alkylation of 1H-imidazole derivatives with 2-fluorobenzyl halides, followed by functionalization of the methanamine group. For example, describes analogous imidazole synthesis using nucleophilic substitution reactions, where 2-methyl-5-nitroimidazole intermediates react with halogenated aromatic precursors under controlled conditions. Validation of intermediates typically employs HPLC (>95% purity thresholds) and NMR (e.g., verifying benzyl proton integration at δ 4.5–5.0 ppm for the fluorobenzyl group) .

Basic: How is purity assessed during synthesis, and what thresholds are considered acceptable for pharmacological studies?

Answer:
Purity is quantified via reverse-phase HPLC (C18 columns, UV detection at 254 nm) and mass spectrometry (exact mass confirmation). Acceptable purity for in vitro assays is ≥95%, while in vivo studies require ≥98% (impurities <0.1% for genotoxic species). highlights similar imidazole derivatives characterized by melting point analysis (e.g., 313–315°C for structural analogs), which corroborates crystallinity and purity .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or protonation states?

Answer:
Single-crystal X-ray diffraction using SHELXL ( ) refines structural parameters, including bond angles, torsion angles, and hydrogen bonding. For charged species like the hydrochloride salt, protonation sites are identified via electron density maps. ORTEP-3 ( ) visualizes thermal ellipsoids to confirm atomic displacement parameters, critical for distinguishing between tautomeric forms or solvate inclusion .

Advanced: What strategies address discrepancies in reported biological activity data across studies?

Answer:
Discrepancies may arise from assay conditions (e.g., bacterial strain variability in ’s antibacterial studies) or compound stability. Mitigation strategies include:

  • Dose-response revalidation (IC50/EC50 curves under standardized conditions).
  • Metabolic stability assays (e.g., liver microsome incubation to assess degradation).
  • Structural analogs synthesis (SAR studies to isolate pharmacophores, as in ’s derivative design) .

Advanced: How are in vitro pharmacological models designed to evaluate mechanism of action?

Answer:

  • Enzyme inhibition assays : Target-specific protocols (e.g., fluorescence polarization for kinase inhibition).
  • Cell-based assays : Cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).
  • Bacterial resistance profiling : As in , MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains under CLSI guidelines .

Basic: What safety protocols are recommended for handling this compound based on SDS data?

Answer:
Per (analogous compound):

  • PPE : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent HCl release.
  • Storage : Desiccated at –20°C, away from oxidizers .

Advanced: How can computational modeling optimize derivative synthesis for enhanced target binding?

Answer:

  • Docking studies : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., bacterial enzymes).
  • QM/MM simulations : Refine binding poses of fluorobenzyl groups, leveraging aromatic stacking or halogen bonding (’s isocyanide chemistry frameworks).
  • ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .

Advanced: What analytical methods detect degradation products under accelerated stability conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., imidazole ring cleavage or defluorination).
  • Kinetic modeling : Arrhenius plots predict shelf-life at 25°C, as referenced in ’s decomposition analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.